4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline
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Description
4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline is a useful research compound. Its molecular formula is C20H13F3N2O2S and its molecular weight is 402.39. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties :
- Quinoline derivatives, including structures related to the specified compound, have been studied for their photophysical behaviors. These compounds exhibit unique properties like dual emissions and large Stokes shift emission patterns in various solvents, indicating their potential in fluorescence spectroscopy and as fluorophores in different applications (Padalkar & Sekar, 2014).
Structural and Optical Properties :
- The structural and optical properties of thin films derived from quinoline derivatives have been examined. These studies are crucial in understanding the material characteristics for potential use in optical devices and electronics (Zeyada, El-Nahass & El-Shabaan, 2016).
Nonlinear Optical (NLO) Research :
- Quinoline and its derivatives are extensively researched for their nonlinear optical properties. These properties are significant in the field of photonics and optoelectronics, where they can be used in technology-related applications (Khalid et al., 2019).
Electrochromic Properties :
- The electrochromic properties of compounds containing quinoline units have been studied, highlighting their potential in smart windows and display technologies. These studies show how such materials can change color under electric stimulus (Berridge et al., 2007).
Antimalarial Activity :
- Some quinoline derivatives have been synthesized and tested for their antimalarial activity. This research is crucial in the development of new therapeutic agents against malaria (Görlitzer et al., 2006).
Quantum Chemical Calculations for Corrosion Inhibition :
- Quantum chemical calculations based on Density Functional Theory (DFT) have been performed on quinoxalines (structurally similar to the specified compound) to determine their potential as corrosion inhibitors (Zarrouk et al., 2014).
Crystal Structure Analysis :
- Studies have been conducted on the crystal structures of quinoline derivatives, providing insights into their molecular conformations and potential interactions in solid-state applications (Gonçalves et al., 2011).
Properties
IUPAC Name |
4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O2S/c21-20(22,23)16-3-1-2-15-18(16)24-17(14-10-11-28-19(14)15)9-6-12-4-7-13(8-5-12)25(26)27/h1-9H,10-11H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYXZRMIZGKZMV-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3C(F)(F)F)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3C(F)(F)F)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.